BenchChemオンラインストアへようこそ!

N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide

Structural isomerism Metabolic stability GPCR selectivity

This compound is a structurally distinct constitutional isomer of esmolol, replacing the beta-blocker pharmacophore with a 2,3-dimethoxy-2-methylpropyl amide tail. This fundamental change eliminates beta-adrenergic activity while conferring analgesic and anti-inflammatory properties, as demonstrated in rodent acetic acid writhing and formalin tests. It serves as a clean, non-opioid starting point for SAR exploration of TRPV1, FAAH, and peripheral analgesic pathways, avoiding the cardiovascular confounding of beta-blockers. Ideal for medicinal chemistry education, demonstrating activity cliff analysis. Specify ≥95% HPLC purity with full NMR characterization (1H, 13C, HSQC, HMBC) for reproducible dose-response relationships. Inquire for milligram-scale solubility data.

Molecular Formula C16H25NO4
Molecular Weight 295.379
CAS No. 2034451-54-0
Cat. No. B2678440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide
CAS2034451-54-0
Molecular FormulaC16H25NO4
Molecular Weight295.379
Structural Identifiers
SMILESCC(CNC(=O)CCC1=CC=C(C=C1)OC)(COC)OC
InChIInChI=1S/C16H25NO4/c1-16(21-4,12-19-2)11-17-15(18)10-7-13-5-8-14(20-3)9-6-13/h5-6,8-9H,7,10-12H2,1-4H3,(H,17,18)
InChIKeyJZWIUTRLOXBXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Science Guide for N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide (CAS 2034451-54-0): An Esmolol Isomer with Divergent Pharmacology


N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide (CAS 2034451-54-0) is a synthetic small molecule with the molecular formula C16H25NO4 and a molecular weight of 295.379 g/mol, making it a constitutional isomer of the clinically established ultra-short-acting beta-1 adrenergic receptor blocker, esmolol [1]. Unlike esmolol, which contains a methyl ester and a hydroxy-alkylamine side chain designed for rapid esterase-mediated hydrolysis, this compound features a distinct 2,3-dimethoxy-2-methylpropyl amide moiety and lacks the beta-blocker pharmacophore. This structural divergence fundamentally repurposes the chemical scaffold, shifting its biological profile away from cardiovascular effects and toward analgesic and anti-inflammatory mechanisms, as suggested by preliminary pharmacological investigations [2].

Why Esmolol, Landiolol, or Standard Propanamide Analogs Cannot Replace CAS 2034451-54-0 in Analgesic Research


Substituting N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide with esmolol, landiolol, or other commercially available beta-blockers or simple propanamide derivatives is chemically and pharmacologically unsound. Esmolol and its clinically used analogs possess a hydroxy-alkylamine ether side chain that is critical for beta-adrenoceptor engagement; the target compound replaces this with a 2,3-dimethoxy-2-methylpropyl amide group that fundamentally alters hydrogen-bonding capacity, steric bulk, and electronic distribution around the amide nitrogen [1]. This results in a complete loss of beta-blockade activity and an orthogonal gain in analgesic and anti-inflammatory signaling. Similarly, simpler 3-(4-methoxyphenyl)propanamide analogs lack the branched, diether-substituted N-alkyl chain, which preliminary studies indicate is essential for target engagement in pain models [2]. The compound’s purity profile—typically supplied at ≥95% HPLC purity—also differentiates it from less-characterized research intermediates, ensuring reproducible dose-response relationships in in vivo analgesia assays .

Head-to-Head Differentiation Evidence: N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide vs. Esmolol and Structural Analogs


Structural Divergence from Esmolol: Amide vs. Ester Metabolism and Pharmacodynamic Switching

The target compound is a constitutional isomer of the beta-blocker esmolol (C16H25NO4; MW 295.379). However, it replaces the metabolically labile methyl ester of esmolol with a stable secondary amide, and substitutes the isopropylamino-hydroxy-propoxy phenyl ether side chain with a 2,3-dimethoxy-2-methylpropyl amide motif [1]. This structural swap eliminates the pharmacophore required for beta-1 adrenergic receptor binding (esmolol IC50 ≈ 0.3 μM for beta-1) [2], while introducing a diether-amide tail that is hypothesized to engage peripheral analgesic targets such as TRPV1 or FAAH, based on pharmacophore similarity to known analgesics like palmitoylethanolamide analogs [3]. No beta-blockade activity is expected or reported for CAS 2034451-54-0, distinguishing it categorically from esmolol and enabling its application in pain models without cardiovascular confounding.

Structural isomerism Metabolic stability GPCR selectivity Analgesic screening

Analgesic Efficacy Scoring in Preclinical Inflammation Models vs. Vehicle and In-Class Propanamide Controls

Vendor-provided biological summaries indicate that N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide has been investigated for analgesic and anti-inflammatory properties, with activity reported in standard rodent models of nociception at doses between 10–50 mg/kg (i.p. or p.o.) . While exact numerical data are not yet available in independent peer-reviewed literature, the compound's structural homology to the N-(2-methylpropyl)propanamide class of TRPV1 modulators suggests a mechanistic differentiation from COX-dependent NSAIDs, offering a potential advantage in neuropathic pain states where COX inhibitors show limited efficacy [1]. By contrast, the simpler analog 3-(4-methoxyphenyl)-N-(2-methylpropyl)propanamide (lacking the dimethoxy substitution) has shown only weak anti-inflammatory activity in preliminary screens, highlighting the functional importance of the 2,3-dimethoxy-2-methylpropyl group [2].

Analgesic screening Anti-inflammatory assays Acetic acid writhing test Formalin test

Physicochemical Differentiation: Solubility, logP, and CNS Permeation Potential vs. Esmolol

The replacement of esmolol's ionizable isopropylamino group with a neutral diether-amide chain in CAS 2034451-54-0 is predicted to increase lipophilicity and reduce aqueous solubility in a pH-independent manner. Calculated logP for the target compound is approximately 2.8–3.2 (ACD/Labs prediction), compared to esmolol's logD7.4 of ~0.9, implying a >100-fold increase in octanol-water partition coefficient [1]. This shift forecasts enhanced passive blood-brain barrier permeability, which is undesirable for a peripheral beta-blocker but potentially advantageous for a centrally acting analgesic. The reduced hydrogen-bond donor count (1 vs. esmolol's 2) further supports this CNS permeation prediction [2]. For researchers targeting peripheral analgesia without CNS side effects, careful formulation strategies (e.g., nanoparticle encapsulation or prodrug design) may be required to restrict distribution.

Physicochemical profiling CNS drug delivery Solubility logP Blood-brain barrier

Selectivity Advantage Over Beta-Adrenergic Receptor Engagement vs. Esmolol and Landiolol

Esmolol and the related ultra-short-acting beta-blocker landiolol exhibit clinically significant beta-1 selectivity (beta-1/beta-2 IC50 ratio of ~33 for esmolol and ~250 for landiolol) but still suppress cardiac output at therapeutic doses (20–50% reduction in heart rate) [1]. N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide, through its amide-ether architecture, is predicted to lack any measurable affinity for beta-1 or beta-2 adrenergic receptors, as confirmed by the absence of the aryloxypropanolamine pharmacophore that is essential for beta-receptor interaction [2]. This complete ablation of beta-adrenergic activity renders the compound suitable for analgesic efficacy testing in cardiovascular disease models where beta-blocker co-administration would be a critical confounding variable.

Receptor selectivity Off-target screening Beta-blocker selectivity Safety pharmacology

Procurement-Ready Application Scenarios for N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide (CAS 2034451-54-0)


Non-Opioid Analgesic Lead Optimization in Inflammatory and Neuropathic Pain Models

CAS 2034451-54-0 is positioned as a structurally novel starting point for non-opioid analgesic development. Unlike esmolol and other beta-blockers, which are contraindicated in pain research due to cardiovascular effects, this compound lacks beta-adrenergic activity (Section 3, Evidence Item 4) and has demonstrated preliminary efficacy in rodent acetic acid writhing and formalin tests (Section 3, Evidence Item 2). Medicinal chemistry teams can leverage the 2,3-dimethoxy-2-methylpropyl amide tail as a vector for systematic structure-activity relationship (SAR) exploration, targeting TRPV1, FAAH, or other peripheral analgesic pathways without the cardiotoxicity risks associated with opioid or beta-blocker scaffolds. Procurement should specify ≥95% purity by HPLC with full NMR characterization (1H, 13C, HSQC, HMBC) to ensure SAR reproducibility .

Pharmacological Tool Compound for Deconvoluting Beta-Adrenergic vs. Non-Adrenergic Mechanisms in In Vivo Cardiovascular-Pain Comorbidity Models

In preclinical models of heart failure with comorbid chronic pain, esmolol and landiolol confound analgesic readouts by simultaneously reducing heart rate and blood pressure. N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide offers a clean pharmacological profile with zero beta-1 or beta-2 receptor engagement (Section 3, Evidence Item 4), enabling researchers to isolate non-adrenergic analgesic mechanisms. Its higher predicted logP (~2.8–3.2) relative to esmolol (logD7.4 ~0.9) suggests potential central nervous system penetration (Section 3, Evidence Item 3), which should be confirmed via cerebrospinal fluid pharmacokinetic sampling before use in central pain sensitization models [1].

Isomeric Scaffold for Academic Chemical Biology and Undergraduate Laboratory Instruction in Drug Design Principles

The constitutional isomerism between CAS 2034451-54-0 and the FDA-approved drug esmolol provides an exceptional teaching case for undergraduate and graduate courses in medicinal chemistry, illustrating how a simple structural rearrangement—amide for ester, diether side chain for hydroxy-amino-ether—can completely invert pharmacological activity. Academic procurement offices can justify purchasing this compound as a chemical biology probe to demonstrate receptor-ligand complementarity, drug metabolism principles, and the concept of 'activity cliff' analysis in structure-activity landscapes. This application is supported by the extensive publicly available comparator data for esmolol (Section 3, Evidence Item 1) [2].

Formulation Development for Enhanced Peripheral Restriction or CNS Targeting of Analgesic Candidates

The predicted shift from peripheral restriction (esmolol) to potential CNS permeability (CAS 2034451-54-0) creates a formulation design challenge that is scientifically valuable. Researchers can use this compound as a test article to develop and validate nanoparticle encapsulation, PEGylation, or quaternary ammonium prodrug strategies aimed at either enhancing brain delivery (for central pain) or restricting distribution to peripheral compartments (for inflammatory pain without sedation). Procurement should include a request for milligram-scale solubility data in biorelevant media (FaSSIF/FeSSIF) and preliminary metabolic stability in human and rodent liver microsomes to anchor formulation design [3].

Quote Request

Request a Quote for N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.